molecular formula C20H15F3N4OS B2879740 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 478247-50-6

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether

Cat. No. B2879740
CAS RN: 478247-50-6
M. Wt: 416.42
InChI Key: MGXIHAZIVXAMEH-UHFFFAOYSA-N
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Description

The compound “6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether” belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a type of heterocyclic aromatic organic compound with a pyrazole ring fused to a pyrimidine ring. They have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, an ethylsulfanyl group at the 6-position, a phenyl group at the 1-position, and a 3-(trifluoromethyl)phenyl ether group attached to the pyrimidine ring .

Scientific Research Applications

Structural and Synthetic Insights

  • The study by Avasthi et al. (2002) on a similar compound, "6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one," reveals insights into its dimeric layered structure, characterized by the absence of intramolecular stacking in the crystalline state and significant intermolecular hydrogen bonding and arene-arene interactions, which could be relevant for understanding the structural aspects of the compound Avasthi et al., 2002.

Potential Biological Applications

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, including compounds similar to the one , which were evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications Rahmouni et al., 2016.

  • Another study by Abd and Awas (2008) on pyrazolopyrimidinyl keto-esters highlights their enzymatic activity, which could provide insights into the biochemical interactions and potential utility of "6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether" in various biological processes Abd & Awas, 2008.

Advanced Materials and Chemical Properties

  • Erkin and Ramsh (2014) explored the chemical reactions of a related pyrazolopyrimidin compound with heterocyclic CH acids, demonstrating the compound's reactivity and potential for creating new chemical entities, which could be applicable for the development of materials or chemical tools Erkin & Ramsh, 2014.

Future Directions

The study of pyrazolopyrimidines is an active area of research due to their potential biological activities . Future research could involve the synthesis and characterization of this compound, investigation of its biological activity, and optimization of its properties for potential therapeutic applications.

properties

IUPAC Name

6-ethylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-2-29-19-25-17-16(12-24-27(17)14-8-4-3-5-9-14)18(26-19)28-15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIHAZIVXAMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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